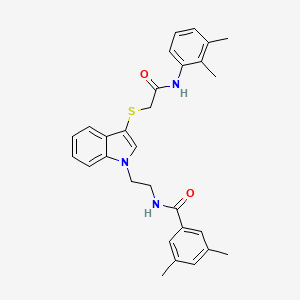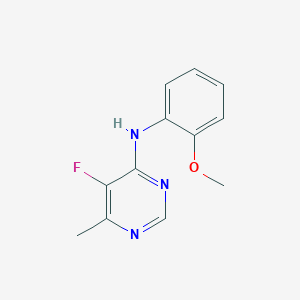
5-Bromo-2-(perfluoroethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(perfluoroethyl)pyrimidine is a halogenated heterocyclic compound with the molecular formula C6H2BrF5N2 and a molecular weight of 276.99 g/mol. This compound is characterized by the presence of a bromine atom and a perfluoroethyl group attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Analyse Des Réactions Chimiques
5-Bromo-2-(perfluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar pyrimidine derivatives can undergo these reactions under suitable conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-(perfluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the perfluoroethyl group.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(perfluoroethyl)pyrimidine largely depends on its application. In coupling reactions, it acts as an electrophile, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura coupling . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-2-(perfluoroethyl)pyrimidine include:
5-Bromopyrimidine: Lacks the perfluoroethyl group, making it less hydrophobic and potentially less reactive in certain applications.
5-Bromo-2-fluoropyrimidine: Contains a fluorine atom instead of the perfluoroethyl group, which can alter its reactivity and biological activity.
5-Bromo-2-chloropyrimidine:
The uniqueness of this compound lies in the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, making it valuable in specific synthetic and industrial applications.
Propriétés
IUPAC Name |
5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5N2/c7-3-1-13-4(14-2-3)5(8,9)6(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDYQPHVZLMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2675900.png)
![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)

![3-(4-Bromophenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene](/img/structure/B2675907.png)
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B2675914.png)

![4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675919.png)

![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
